REACTION_CXSMILES
|
C([O:8][C:9]1[CH:19]=[CH:18][C:12]([O:13][CH:14]([CH3:17])[CH:15]=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([O:13][CH:14]([CH3:17])[CH:15]=[O:16])=[CH:18][CH:19]=1
|
Name
|
2-[p-(benzyloxy)phenoxy]propionaldehyde
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC(C=O)C)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a dark yellow syrup
|
Type
|
WASH
|
Details
|
eluting with methylene chloride
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC(C=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |